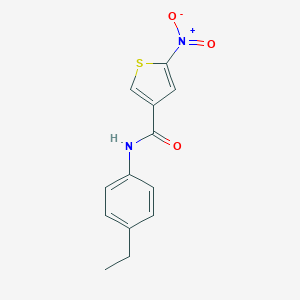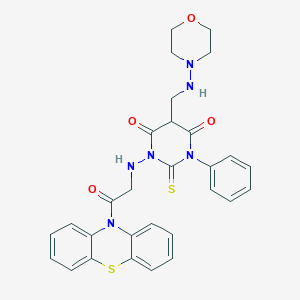
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is an organic compound characterized by the presence of an ethynyl group attached to a cyclopentyl ring, which is further connected to an ethyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this specific compound, the synthesis would involve the reaction of cyclopentanol with ethynyl bromide in the presence of a strong base.
Industrial Production Methods: Industrial production of ethers like 1-ethynylcyclopentylethyl ether often involves catalytic processes. For example, the gas-phase catalytic reaction using strong acid ion exchange resins can be employed . This method is advantageous due to its efficiency and the ability to produce high yields of the desired ether.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for cleavage reactions.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Ethyl-substituted cyclopentyl ethers.
Substitution: Alcohols and alkyl halides.
Applications De Recherche Scientifique
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ether linkage.
Mécanisme D'action
The mechanism of action of 1-ethynylcyclopentylethyl ether involves its interaction with molecular targets through its ethynyl and ether functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage under acidic conditions . These interactions can affect various molecular pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
- Cyclopentyl methyl ether
- Ethyl cyclopentyl ether
- Cyclopentyl ethyl ether
Comparison: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other ethers.
Propriétés
Numéro CAS |
147298-23-5 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-ethoxy-1-ethynylcyclopentane |
InChI |
InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3 |
Clé InChI |
RVEFIHNAJMLGKK-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCC1)C#C |
SMILES canonique |
CCOC1(CCCC1)C#C |
Synonymes |
Cyclopentane, 1-ethoxy-1-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)



